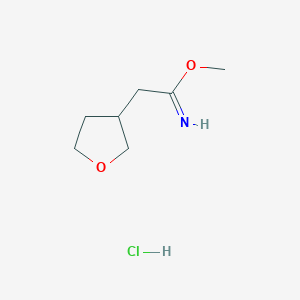

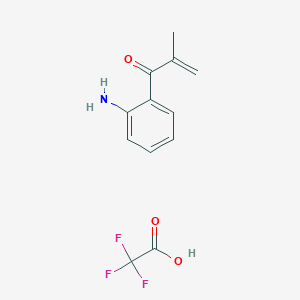

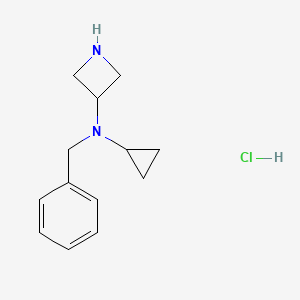

![molecular formula C12H15BrS2 B1381706 2-Bromo-5-hexylthieno[3,2-b]thiophene CAS No. 1221373-29-0](/img/structure/B1381706.png)

2-Bromo-5-hexylthieno[3,2-b]thiophene

Overview

Description

2-Bromo-5-hexylthieno[3,2-b]thiophene is an organic compound that belongs to the thienothiophene family. Thienothiophenes are important organic electronic materials which can be produced using synthetic intermediates .

Synthesis Analysis

Thieno[3,2-b]thiophene derivatives have been synthesized and characterized by MALDI TOF mass spectroscopy, elemental analysis, UV-vis absorption spectroscopy, and thermogravimetric analysis (TGA). All compounds were prepared using Pd-catalyzed Stille or Suzuki coupling reactions .Scientific Research Applications

Optoelectronic Applications

2-Bromo-5-hexylthieno[3,2-b]thiophene and its derivatives are primarily researched for their optoelectronic applications. A study involving an asymmetric small molecule composed of anthracene and alkylated thienothiophene, including 2-(anthracen-2-yl)-5-hexylthieno[3,2-b]thiophene, showcased excellent thermal stability and high performance in solution-processed single-crystal transistors. These materials displayed remarkable photoresponsivity due to their efficient photoconductive behavior, making them promising for high-performance optoelectronic applications (Jang et al., 2015).

Field Effect Transistors and Photovoltaic Cells

Novel 2-hexylthieno[3,2-b]thiophene-containing conjugated molecules have been synthesized for use in organic field-effect transistors (FETs) and photovoltaic cells. These molecules exhibit good solubility, self-film, and crystal-forming properties. Their application in FETs and thin-film transistors demonstrated high carrier mobility. Additionally, organic photovoltaic cells using these molecules achieved improved power conversion efficiency, highlighting their potential in solar cell technology (Jo et al., 2012).

Liquid Crystals

The synthesis of a family of alkyl 5-(4-hexyloxyphenyl)thieno[3,2-b]thiophene-2-carboxylate liquid crystals has been reported. These materials display enantiotropic smectic A phases with high melting points and transition temperatures. Their unique properties suggest applications in the field of liquid crystals, particularly in displays and advanced optical materials (Gipson et al., 2009).

Future Directions

Thienothiophenes, including 2-Bromo-5-hexylthieno[3,2-b]thiophene, have many applications in the field of organic electronics. They are promising candidates for p-type organic semiconductor applications . Future research may focus on improving their stability and charge carrier mobility for use in organic field-effect transistors (OFETs) .

Mechanism of Action

Target of Action

2-Bromo-5-hexylthieno[3,2-b]thiophene is a derivative of thiophene, a heterocyclic compound that contains a five-membered ring made up of one sulfur atom . Thiophene derivatives are essential in industrial chemistry and material science, and they play a vital role in the advancement of organic semiconductors . .

Mode of Action

Thiophene derivatives are known to exhibit a variety of biological effects, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Biochemical Pathways

Thiophene derivatives are known to interact with various biochemical pathways due to their diverse biological effects .

Result of Action

Thiophene derivatives are known to exhibit a variety of biological effects .

properties

IUPAC Name |

5-bromo-2-hexylthieno[3,2-b]thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrS2/c1-2-3-4-5-6-9-7-10-11(14-9)8-12(13)15-10/h7-8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJJKXYWVMLMZQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC2=C(S1)C=C(S2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

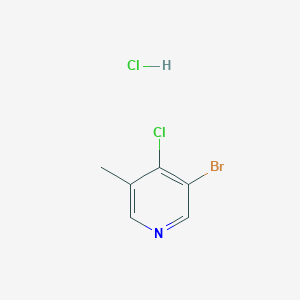

![7-Bromothiazolo[4,5-c]pyridin-2-amine](/img/structure/B1381626.png)

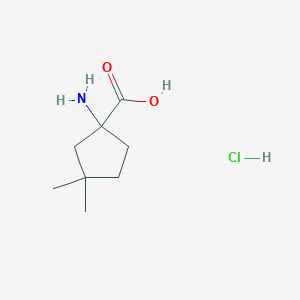

![Exo-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1381629.png)

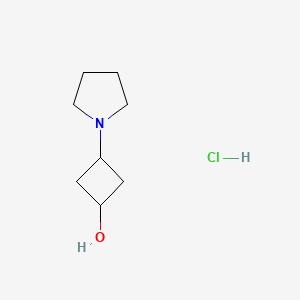

![[1-(1-Amino-2-methylpropyl)cyclobutyl]methanol](/img/structure/B1381632.png)